Sodium malate

Food Science Buffering Capacity pKa

Sodium malate is a disodium carboxylate salt that outperforms sodium citrate in high methoxyl pectin gelation, maintaining pH 3.4 to prevent syneresis and optimize preservative activity. Its intermediate Ca²⁺ chelation allows precise free ion control, while its unique role in mitigating cisplatin nephrotoxicity makes it essential for pharmacological research. Standard lab quantities available globally.

Molecular Formula C4H4Na2O5
Molecular Weight 178.05 g/mol
CAS No. 22798-10-3
Cat. No. B3421789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium malate
CAS22798-10-3
Molecular FormulaC4H4Na2O5
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyWPUMTJGUQUYPIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Malate (CAS 22798-10-3): A Strategic Alternative to Conventional Dicarboxylate Buffers and Acidulants


Sodium malate (CAS 22798-10-3), also designated as food additive E350, is the disodium salt of malic acid, a naturally occurring dicarboxylic acid [1]. It is characterized as a white crystalline powder with high aqueous solubility (reported as 97 g/100 mL for certain hydrate forms) and a mild saline taste profile [2][3]. Functionally, it serves as an acidity regulator, buffering agent, and chelator. While belonging to the broader class of organic acid salts, sodium malate exhibits distinct physicochemical and functional properties that critically differentiate it from other common dicarboxylate salts such as sodium citrate, sodium succinate, and sodium fumarate. These differences, detailed in the following sections, are pivotal for applications demanding precise pH control, unique sensory profiles, or specific metabolic and chelation behavior.

Beyond Sodium Citrate: Why Sodium Malate's pKa, Chelation Profile, and Metabolic Impact Demand Formulation-Specific Evaluation


The routine substitution of one organic acid salt for another is a common but often flawed procurement strategy. Compounds like sodium malate, sodium citrate, sodium succinate, and sodium fumarate, while all being sodium salts of carboxylic acids, exhibit fundamentally different behaviors due to their distinct molecular structures and physicochemical properties [1]. Their acid dissociation constants (pKa) vary, leading to divergent buffering capacities at specific pH ranges. Furthermore, their chelation strengths for metal ions differ significantly, impacting formulation stability and biological activity [2][3]. Finally, their roles in metabolic pathways are not interchangeable, with each compound participating in specific and unique biochemical reactions [4]. The following quantitative evidence guide provides the necessary data to make an informed, evidence-based selection of sodium malate over its nearest comparators for specific scientific and industrial applications.

Quantitative Differentiation of Sodium Malate (CAS 22798-10-3) Against Key Comparators


pKa-Driven Buffering Advantage: Sodium Malate vs. Sodium Citrate for pH 3.4 Stability in Fruit Processing

Sodium malate provides superior buffering capacity at a target pH of 3.4 compared to sodium citrate. This is a direct consequence of the pKa of its conjugate acid (malic acid, pKa = 3.40) being nearly identical to the target pH, which is optimal for high methoxyl pectin gelation and preservative efficacy. In contrast, sodium citrate's buffering action is centered around the pKa of citric acid (pKa1 = 3.13), which is further from this critical operational window [1][2]. A buffer is most effective when the target pH is within ±0.5 units of its pKa, placing sodium malate at the theoretical optimum for pH 3.4 applications.

Food Science Buffering Capacity pKa pH Stability Fruit Preservation

Comparative Ca²⁺ Chelation Efficacy: Malate vs. Citrate and Isocitrate

In a comparative study of organic acid anions' capacity to chelate Ca²⁺ at pH 4.8, malate demonstrated intermediate strength. Citrate was the strongest chelator, reducing free Ca²⁺ from an initial 10 mol m⁻³ to 0.5 mol m⁻³ (a 95% reduction). Under the same conditions, malate decreased ionized Ca²⁺ to 5.0 mol m⁻³ (a 50% reduction), while isocitrate reduced it to 2.5 mol m⁻³ (a 75% reduction) [1]. This indicates that malate's chelation strength is specific and less aggressive than citrate's, which can be advantageous in applications requiring moderate metal ion sequestration without complete deprivation.

Analytical Chemistry Chelation Metal Ion Binding Stability Plant Physiology

Silage Fermentation Performance: Malic Acid vs. Citric Acid, Sodium Succinate, and Sodium Fumarate

In a controlled 60-day alfalfa silage study, malic acid (MA) and citric acid (CA) outperformed sodium succinate (SS) and sodium fumarate (SF) across multiple key fermentation parameters. Specifically, only MA and CA treatments resulted in a lower silage pH (P<0.05) compared to controls [1]. Furthermore, MA and CA treatments led to the lowest concentrations of non-protein nitrogen (NPN) and ammonia nitrogen (NH3-N), indicators of reduced proteolysis, and were the only treatments to significantly increase in vitro dry matter digestibility (IVDMD) [1]. No such beneficial effects on pH reduction or IVDMD were observed with SS or SF.

Animal Feed Science Silage Fermentation Proteolysis Digestibility Agricultural Additives

Differential Effects on Rumen Fermentation: Sodium Malate Increases Acetic Acid Concentration

When included in a high-grain finishing diet for lambs, the addition of 0.3% sodium malate significantly increased the concentration of acetic acid in the rumen fluid. The malate-supplemented group had a mean acetic acid concentration of 60.5 mM, compared to 48.2 mM in the control group, representing a 25.5% increase (P < 0.05) [1]. This effect was observed independently of the type of ionophore (monensin or lasalocid) also included in the diet. In contrast, malate did not significantly alter other measured parameters like ruminal pH or the digestibility of neutral detergent fiber (NDF).

Ruminant Nutrition Rumen Fermentation Volatile Fatty Acids Acetic Acid Feed Additives

Cisplatin-Induced Nephrotoxicity Mitigation: A Protective Role of Sodium Malate Not Observed with Carboplatin

In a murine model, co-administration of sodium malate with cisplatin (CDDP) resulted in a significant protective effect against nephrotoxicity. Oral treatment with sodium malate at an equimolar dose or higher inhibited the CDDP-induced increases in blood urea nitrogen and serum creatinine, returning these markers nearly to control levels [1]. A mechanistic study indicated that about 40% of the administered CDDP is converted in the blood to a less toxic complex, diamminoplatinum(II) malate (DPM), which retains antitumor activity but exhibits reduced nephrotoxicity [2]. Critically, this protective effect was specific to cisplatin; sodium malate at a dose of 10.68 mg/kg/d did not reduce the toxicity induced by carboplatin (CBDCA) [1].

Pharmacology Nephrotoxicity Chemoprotection Cisplatin In Vivo Model

Targeted Application Scenarios for Sodium Malate (CAS 22798-10-3) Based on Quantitative Differentiation


Formulation of Low-Sugar Fruit Jams, Jellies, and Bakery Fillings with Extended Shelf Life

Due to its pKa of 3.40, sodium malate provides optimal buffering at the pH of 3.4 required for high methoxyl pectin gelation. This prevents acid hydrolysis and syneresis during long-term storage (12-24 months) and maintains a higher fraction of preservatives like sodium benzoate in their active, undissociated form for enhanced microbial stability [1]. Sodium citrate, with a lower pKa of 3.13, is less effective at stabilizing pH in this critical window.

Precision Formulations Requiring Moderate, Non-Aggressive Metal Ion Sequestration

For applications where complete metal chelation is undesirable, such as maintaining specific enzyme cofactor availability or controlling particle growth in nanocrystal synthesis, sodium malate's intermediate Ca²⁺ chelation strength (50% reduction in free Ca²⁺ at pH 4.8) is advantageous. It offers a targeted alternative to stronger chelators like sodium citrate (95% reduction), allowing for finer control over free ion activity [2][3].

High-Quality Silage Inoculant Additive to Improve Preservation and Nutrient Retention

In agricultural feed preservation, malic acid or its salts are superior to sodium succinate and sodium fumarate. Direct comparative studies show that malate addition effectively lowers silage pH, significantly reduces proteolysis (as measured by lower NPN and NH3-N), and increases in vitro dry matter digestibility—benefits not conferred by succinate or fumarate [4].

Cisplatin Research: Investigating Chemoprotection Mechanisms and Nephrotoxicity Reduction

Sodium malate is a valuable research tool for studying cisplatin-induced nephrotoxicity. In vivo data demonstrate its ability to mitigate kidney damage without compromising antitumor activity by converting ~40% of cisplatin into a less toxic DPM complex [5][6]. This protective effect is specific to cisplatin and is not observed with carboplatin, highlighting a unique and selective interaction suitable for targeted pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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